
5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde” was achieved through a series of syntheses to produce new pyrazole derivatives . Another study reported the synthesis of novel heterocycles on newly synthesized substituted α,β-unsaturated carbonyl compounds .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray diffraction methods . For example, the crystal structure of “5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde” was found to belong to the monoclinic space group P 2 1 / c .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Thermolysis : The synthesis of 5-azidooxazole-4-carbaldehydes from chloro aldehydes, including derivatives of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde, has been explored. These compounds have been found to be unstable at room temperature, leading to various rearrangements and decompositions (L'abbé et al., 1993).
Ring Transformations : Research on the transformation of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with amines, hydrazines, and hydroxylamine, is significant for understanding the chemical behavior and potential applications of similar chloro carbaldehyde compounds (L'abbé et al., 1991).
Crystal Structure Determination : The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a related compound, has been determined, providing insights into the molecular geometry and intermolecular interactions of such chloro carbaldehydes (Xu & Shi, 2011).
Applications in Medicinal Chemistry
Antimicrobial Agents : The design and synthesis of new 1,2,3-triazolyl pyrazole derivatives, including those related to this compound, as potential antimicrobial agents, have been a focus. These compounds have shown broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities (Bhat et al., 2016).
Tuberculosis Inhibitory Activity : Synthesis and structure-activity relationship studies of N-substituted-phenyl-1,2,3-triazole derivatives, which are structurally related to this compound, have been conducted. These studies are focused on their inhibitory activity against Mycobacterium tuberculosis (Costa et al., 2006).
Other Applications
Spectroscopic and Molecular Analysis : Molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic compounds related to this compound has been conducted. This includes the study of their geometric parameters, electronic properties, and spectroscopic properties (Beytur & Avinca, 2021).
Synthesis of Derivatives : Research on the synthesis of various derivatives, such as those of 5-(Dimethylamino)-4-tosyl-1,3-oxazole-2-carbaldehyde and its analogs, highlights the versatility and potential for functionalization of compounds like this compound (Vyzhdak et al., 2005).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes at the molecular level
Biochemical Pathways
Indole derivatives, which are structurally similar, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde could potentially influence similar pathways.
Result of Action
Related compounds have shown a range of biological activities, suggesting that this compound may have similar effects .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
Propiedades
IUPAC Name |
5-chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-7-3-2-4-8(5-7)10-9(6-14)11(12)15-13-10/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNOCNYLPYRKEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=C2C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
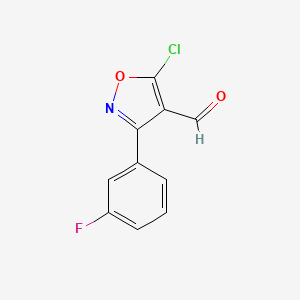


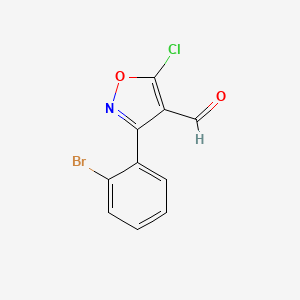
![5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde](/img/structure/B6346190.png)
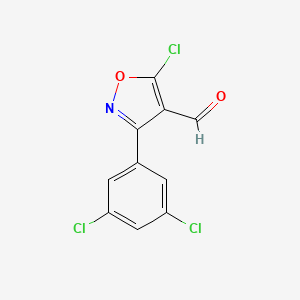
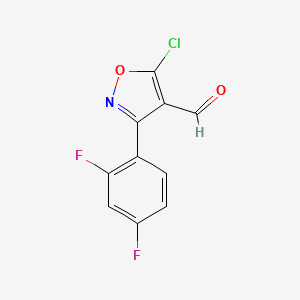
![3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde](/img/structure/B6346223.png)



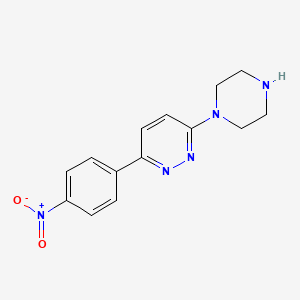

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one](/img/structure/B6346271.png)
